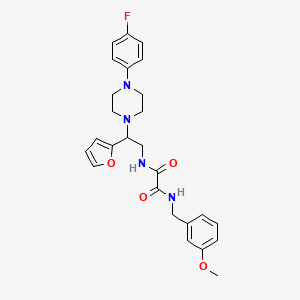

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is part of a broader class of chemicals researched for their potential in medical imaging, particularly in positron emission tomography (PET) and as ligands for various receptors. Research includes the synthesis and evaluation of similar compounds for their binding affinity and selectivity toward specific receptors, exploring their potential for diagnosing and understanding neurological and psychiatric disorders.

Synthesis Analysis

Synthesis of similar compounds often involves labeling precursor molecules with radioactive isotopes, such as fluorine-18, through nucleophilic substitution reactions. This process is crucial for creating PET radioligands that can bind to target receptors in the brain, allowing for the in vivo visualization of receptor distribution and density. The synthesis process aims for high yield, purity, and specific activity of the radioligand (García et al., 2014).

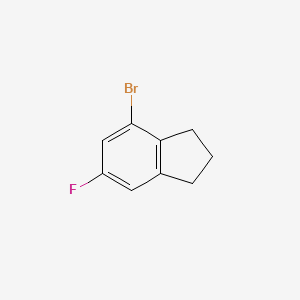

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction studies, provides insights into the compound's crystal system, space group, and molecular geometry. This information is vital for understanding the compound's interaction mechanisms with biological targets. Structural features such as substituents and their positions significantly influence binding affinity and selectivity towards specific receptors (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The compound's chemical reactions, including its synthesis route, highlight the functional groups' role in achieving desired biological activities. The presence of specific substituents can enhance the compound's selectivity and affinity for particular receptors, affecting its pharmacological profile. For instance, modifications in the amide bond or the alkyl chain linking the piperazine ring to the benzamide moiety can significantly alter the compound's receptor binding affinities (Perrone et al., 2000).

Applications De Recherche Scientifique

Neuroreceptor Affinity and Imaging

Compounds similar to N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide have been investigated for their affinity towards neuroreceptors, such as serotonin 5-HT1A receptors. For instance, cyclohexanecarboxamide derivatives have shown promise as reversible, selective, and high-affinity antagonists with potential applications in neuroimaging and the study of neuropsychiatric disorders (García et al., 2014).

Antidepressant and Antianxiety Activities

Novel derivatives incorporating furan and phenyl groups have exhibited potential antidepressant and antianxiety activities. Specific compounds were found to significantly reduce immobility times in animal models, suggesting their potential use in the treatment of depression and anxiety disorders (Kumar et al., 2017).

Antipsychotic Potential

Butyrophenone derivatives with modifications involving furan and phenyl groups have been evaluated for their antipsychotic properties. These compounds displayed affinity for dopamine and serotonin receptors, indicating their potential as antipsychotic agents (Raviña et al., 2000).

Bioactivity and Chemical Analysis

The synthesis and chemical analysis of compounds containing furan and phenyl groups have led to the discovery of various biological activities. For example, certain Mannich bases demonstrated cytotoxic, anticancer, and carbonic anhydrase inhibitory effects, highlighting the broad spectrum of potential medicinal applications (Gul et al., 2019).

Structural Characterization and X-ray Diffraction

Structural characterization through X-ray diffraction studies of related compounds has provided insights into their molecular conformation, intermolecular interactions, and potential for further modification and application in drug design (Sanjeevarayappa et al., 2015).

Propriétés

IUPAC Name |

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-[(3-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN4O4/c1-34-22-5-2-4-19(16-22)17-28-25(32)26(33)29-18-23(24-6-3-15-35-24)31-13-11-30(12-14-31)21-9-7-20(27)8-10-21/h2-10,15-16,23H,11-14,17-18H2,1H3,(H,28,32)(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMPINFRCYUFDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2483672.png)

![tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate](/img/structure/B2483680.png)

![1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B2483681.png)

![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2483687.png)

![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-butyl-N-methylbenzenesulfonamide](/img/structure/B2483688.png)

![2-[(Oxolan-2-ylmethyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2483690.png)